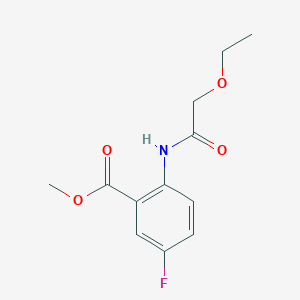
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyacetamido group and a fluorine atom attached to the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate typically involves the reaction of 2-ethoxyacetamide with 5-fluorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction may be conducted in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The fluorine atom in the benzoate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate involves its interaction with specific molecular targets. The ethoxyacetamido group and fluorine atom play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-ethoxyacetamido)benzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl 2-(2-ethoxyacetamido)-4-fluorobenzoate: The position of the fluorine atom is different, potentially affecting its reactivity and activity.
Methyl 2-(2-ethoxyacetamido)-5-chlorobenzoate: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological effects.
Uniqueness
Methyl 2-(2-ethoxyacetamido)-5-fluorobenzoate is unique due to the specific combination of the ethoxyacetamido group and the fluorine atom at the 5-position of the benzoate ring
Properties
Molecular Formula |
C12H14FNO4 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxyacetyl)amino]-5-fluorobenzoate |
InChI |
InChI=1S/C12H14FNO4/c1-3-18-7-11(15)14-10-5-4-8(13)6-9(10)12(16)17-2/h4-6H,3,7H2,1-2H3,(H,14,15) |
InChI Key |
XPLDDLFAJCULQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=C(C=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















